KPZ560
Description
This compound features a benzamide core linked to a 1,2,4-triazole ring substituted with a benzenesulfonylmethyl group. The aminophenyl moiety is further modified with a thiophene substituent at the 5-position. Key structural attributes include:
- Triazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.
- Benzenesulfonylmethyl group: Enhances lipophilicity and may influence receptor binding via sulfonyl interactions.
Properties
Molecular Formula |
C26H21N5O3S2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide |
InChI |
InChI=1S/C26H21N5O3S2/c27-22-13-12-20(25-7-4-14-35-25)15-23(22)28-26(32)19-10-8-18(9-11-19)24-16-31(30-29-24)17-36(33,34)21-5-2-1-3-6-21/h1-16H,17,27H2,(H,28,32) |
InChI Key |
CKPHTEVIQGSUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N |
Origin of Product |
United States |
Biological Activity
N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety, an amine group, and a triazole ring. Its molecular formula is C20H20N6O2S, and it has notable physicochemical properties that influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.
- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Synthesis
The synthesis of N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide typically involves multi-step organic reactions. A common method includes:
- Formation of the Thiophene Derivative : Starting from 2-amino-5-thiophen-2-ylphenol.
- Coupling with Triazole : Utilizing coupling agents to facilitate the formation of the triazole ring.
- Final Benzamide Formation : Completing the synthesis through acylation reactions.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Cell Cycle Arrest : It has been observed to halt cell cycle progression in cancer cells at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival.
Case Studies
-
Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 12 50 15 30 -
Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Anti-inflammatory Studies : The compound was shown to reduce IL-6 levels in activated macrophages by approximately 40% at a concentration of 10 µM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Derivatives with Sulfonyl Groups
Example Compounds:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds [7–9])
- S-Alkylated 1,2,4-triazoles (, compounds [10–15])
Key Findings :
Sulfonamide and Benzamide Derivatives
Example Compounds:
Key Findings :
Thiophene-Containing Analogs
Example Compounds:
Key Findings :
- The thiophene in the target compound may improve binding to aromatic receptors compared to bulkier fused-ring systems.
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
